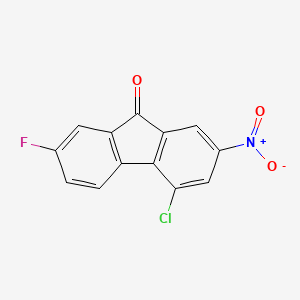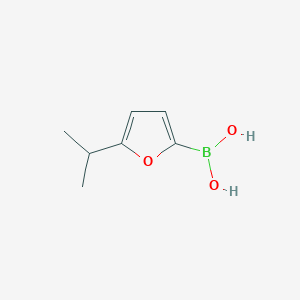
(5-Isopropylfuran-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Isopropylfuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with an isopropyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropylfuran-2-yl)boronic acid typically involves the borylation of the corresponding furan derivative. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to handle large quantities of reagents and products efficiently. These methods often employ similar reaction conditions to those used in laboratory synthesis but are optimized for scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Isopropylfuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for various substitution reactions.
Major Products:
Biaryl Compounds: From Suzuki–Miyaura coupling.
Alcohols or Phenols: From oxidation reactions.
Substituted Furans: From substitution reactions.
Applications De Recherche Scientifique
(5-Isopropylfuran-2-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which (5-Isopropylfuran-2-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the reaction’s success.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
(5-Methylfuran-2-yl)boronic Acid: Similar structure but with a methyl group instead of an isopropyl group.
(5-Ethylfuran-2-yl)boronic Acid: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: (5-Isopropylfuran-2-yl)boronic acid is unique due to the presence of the isopropyl group, which can influence the compound’s reactivity and steric properties. This can lead to different reaction outcomes and selectivities compared to other boronic acids .
Propriétés
Formule moléculaire |
C7H11BO3 |
|---|---|
Poids moléculaire |
153.97 g/mol |
Nom IUPAC |
(5-propan-2-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO3/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5,9-10H,1-2H3 |
Clé InChI |
UPAFTGFKKGATIG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(O1)C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


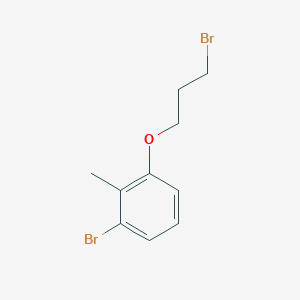
![3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13988214.png)
![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
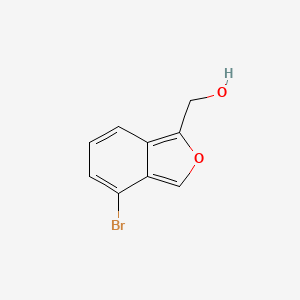
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)

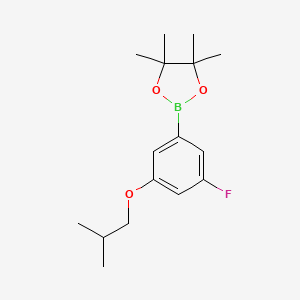
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)

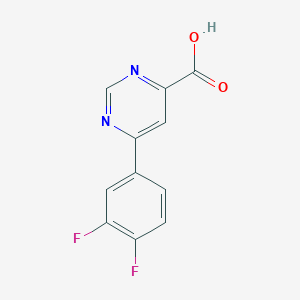
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)


